molecular formula C16H14O2 B8500494 4'-Methylflavanone

4'-Methylflavanone

Cat. No. B8500494
M. Wt: 238.28 g/mol
InChI Key: HITISLKGAFZTFZ-UHFFFAOYSA-N
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Patent
US04461907

Procedure details

The 2'-Hydroxy-4-methylchalcone of Example 13 (7.3 g.) was boiled under reflux with a solution of 85% phosphoric acid (22 ml.) in 2-methoxyethanol (219 ml.) for 8 hrs. The reaction mixture was diluted with water (1 liter) and the oily precipitate extracted into dichloromethane (300 ml.). The organic extract was separated and washed with water and saturated sodium bicarbonate solution. Filtration and evaporation gave a residue of 4'-methylflavanone contaminated with the starting chalcone.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
219 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4](=[O:14])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1.P(=O)(O)(O)O>COCCO.O>[CH3:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]2[CH2:5][C:4](=[O:14])[C:3]3[C:2](=[CH:18][CH:17]=[CH:16][CH:15]=3)[O:1]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
OC1=C(C(C=CC2=CC=C(C=C2)C)=O)C=CC=C1
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
219 mL
Type
solvent
Smiles
COCCO
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the oily precipitate extracted into dichloromethane (300 ml.)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water and saturated sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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